molecular formula C17H23N3O3 B4471012 3-{1-[3-(Propan-2-YL)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole

3-{1-[3-(Propan-2-YL)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole

Cat. No.: B4471012
M. Wt: 317.4 g/mol
InChI Key: NXDUHEIILSXPSB-UHFFFAOYSA-N
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Description

3-{1-[3-(Propan-2-YL)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole is a complex organic compound that features a combination of oxazole and pyrrolidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 3-{1-[3-(Propan-2-YL)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole typically involves multiple steps, starting with the preparation of the oxazole and pyrrolidine intermediates. Common synthetic routes include:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-{1-[3-(Propan-2-YL)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and pyrrolidine rings can bind to these targets, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

(3-propan-2-yl-1,2-oxazol-5-yl)-[2-(5-propyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-4-6-12-9-14(19-22-12)15-7-5-8-20(15)17(21)16-10-13(11(2)3)18-23-16/h9-11,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDUHEIILSXPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)C2CCCN2C(=O)C3=CC(=NO3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{1-[3-(Propan-2-YL)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
3-{1-[3-(Propan-2-YL)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole
Reactant of Route 3
3-{1-[3-(Propan-2-YL)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
3-{1-[3-(Propan-2-YL)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole
Reactant of Route 5
3-{1-[3-(Propan-2-YL)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole
Reactant of Route 6
3-{1-[3-(Propan-2-YL)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-5-propyl-1,2-oxazole

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